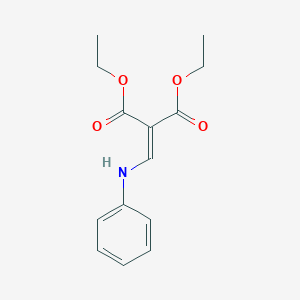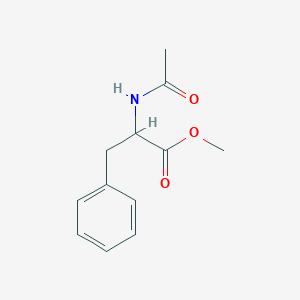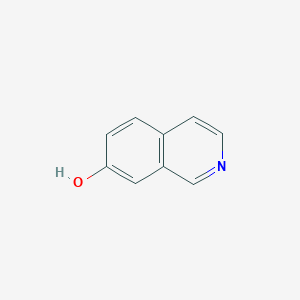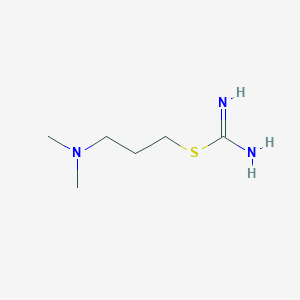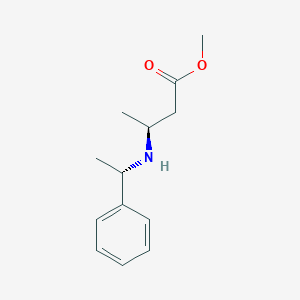
(S)-methyl 3-((S)-1-phenylethylamino)butanoate
Overview
Description
Esters, such as ethyl 3-hydroxybutyrate, are derived from carboxylic acids where the hydrogen in the -COOH group is replaced by a hydrocarbon group . They are commonly used in a variety of domains including analytical, biological, and inorganic chemistry .
Synthesis Analysis
The synthesis of similar compounds involves microbial fermentation processes . For instance, butyrate, a short-chain fatty acid (SCFA), is produced by bacterial fermentation of fiber in the colon . Genetic modification of butyrate-producing microbes has been explored to increase butyrate synthesis .Molecular Structure Analysis
The molecular structure of similar compounds like ethyl 3-hydroxybutyrate has been characterized by techniques such as 1H NMR and single crystal X-ray diffraction .Chemical Reactions Analysis
The autoignition chemistry of methyl butanoate, a surrogate for fatty acid esters used in biodiesel fuel, has been studied in detail . The study involved constructing potential energy profiles of radicals derived from methyl butanoate and examining various classes of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like dibutylammonium-based ionic liquids have been studied. The measured properties include density, speed of sound, and conductivity .Scientific Research Applications
Synthesis of Arylalkyl Substrates : (S)-methyl 3-((S)-1-phenylethylamino)butanoate has been utilized in the diastereoselective synthesis of 3-aryl-5-(arylalkyl)-6-methyl-1-(1-phenylethyl)thioxotetrahydropyrimidin-4(1H)-ones. The orientations of exocyclic and endocyclic groups determine the stereochemical outcomes of the products formed (Kumar et al., 2010).
Analytical and Structural Characterization : The compound has been analyzed for its analytical and structural characteristics, particularly in studies involving novel synthetic cannabinoids. Techniques like gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), and X-ray diffraction have been used for these purposes (Dybowski et al., 2021).
Studies on Diastereoselective Alkylation : Research has been conducted on the diastereoselective alkylation of 3-Aminobutanoic Acid in the 2-position, employing compounds like (S)-methyl 3-(benzoylamino) butanoate (Estermann & Seebach, 1988).
Autoignition Studies in Biofuels : Methyl butanoate, a compound closely related to (S)-methyl 3-((S)-1-phenylethylamino)butanoate, has been studied extensively as a surrogate for fatty acid esters used in biodiesel. Research includes detailed analysis of the thermodynamics and kinetics of its autoignition chemistry (Jiao et al., 2015).
Copper Corrosion Inhibition : It has been synthesized as an inhibitor compound for copper protection, especially in acidic chloride media, showcasing its potential in corrosion science (Tansuğ et al., 2014).
Development of Salt- and pH-Responsive Polymers : Its derivatives have been used in the synthesis of pH- and salt-responsive carboxybetaine monomers, which are then employed in cyclopolymerization processes (Thomas et al., 2003).
Pharmaceutical Synthesis : It serves as an intermediate in the synthesis of pharmaceutical compounds, such as in the preparation of premafloxacin, an antibiotic for veterinary use (Fleck et al., 2003).
Pyrolysis Studies in Biodiesel Research : It has been studied for its pyrolysis and decomposition pathways in the context of biodiesel research, particularly in understanding the kinetics and products of methyl butanoate pyrolysis (Farooq et al., 2012).
Safety And Hazards
Future Directions
The role of butyrate and its metabolism in health and disease is a topic of ongoing research. It has been implicated in the prevention and treatment of conditions like diabetic kidney disease and ulcerative colitis . Further studies are needed to fully understand the potential therapeutic applications of butyrate and similar compounds.
properties
IUPAC Name |
methyl (3S)-3-[[(1S)-1-phenylethyl]amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(9-13(15)16-3)14-11(2)12-7-5-4-6-8-12/h4-8,10-11,14H,9H2,1-3H3/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAFHBCFBWYWHQ-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OC)N[C@@H](C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methyl 3-((S)-1-phenylethylamino)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



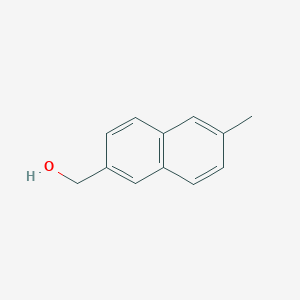
![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)
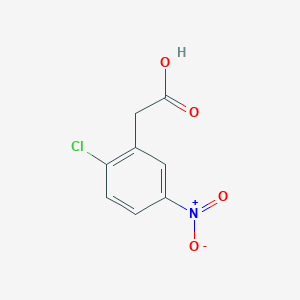
![(4-[(E)-Phenyldiazenyl]phenyl)methanol](/img/structure/B188727.png)
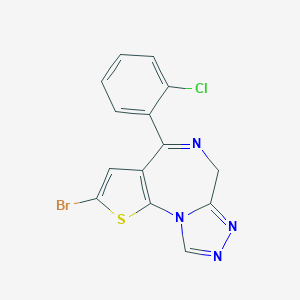
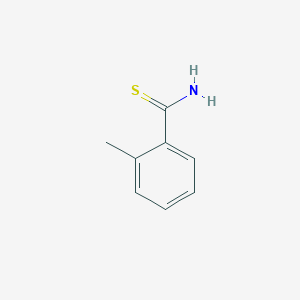
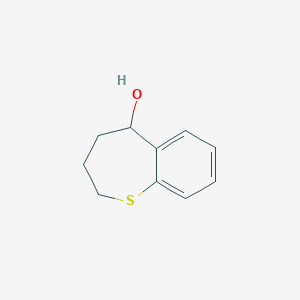
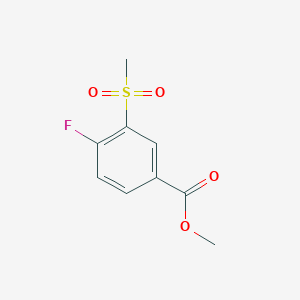
![4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B188735.png)
